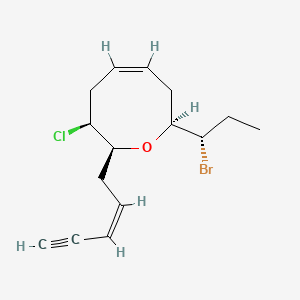![molecular formula C14H26N4O3 B14411377 1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone CAS No. 82822-17-1](/img/structure/B14411377.png)
1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone is a complex organic compound that features a morpholine moiety attached to a tetrahydropyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimalarial and antiproliferative activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone typically involves a multi-step process. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and a suitable amine to form the morpholinomethyl intermediate. This intermediate is then subjected to cyclization with a suitable precursor to form the tetrahydropyrimidinone core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors can also improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the tetrahydropyrimidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimalarial and antiproliferative agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the replication of malaria parasites or inhibit the proliferation of cancer cells by targeting key pathways involved in cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Morpholinomethyl)acrylonitrile: Another morpholine-containing compound with similar synthetic routes.
Schiff Bases of Morpholine: These compounds also feature the morpholine moiety and have been studied for their biological activities.
Uniqueness
1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone is unique due to its specific structure, which combines the morpholine moiety with a tetrahydropyrimidinone core
Propriétés
Numéro CAS |
82822-17-1 |
|---|---|
Formule moléculaire |
C14H26N4O3 |
Poids moléculaire |
298.38 g/mol |
Nom IUPAC |
1,3-bis(morpholin-4-ylmethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C14H26N4O3/c19-14-17(12-15-4-8-20-9-5-15)2-1-3-18(14)13-16-6-10-21-11-7-16/h1-13H2 |
Clé InChI |
BKOXFDPFVMELRA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N(C1)CN2CCOCC2)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


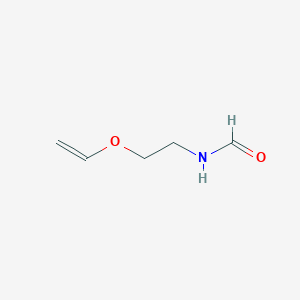
![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)


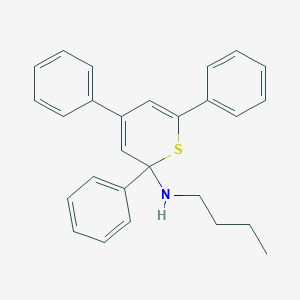
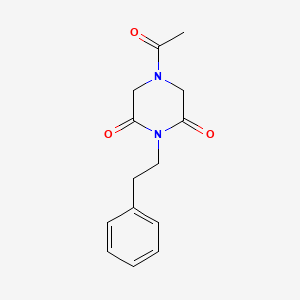
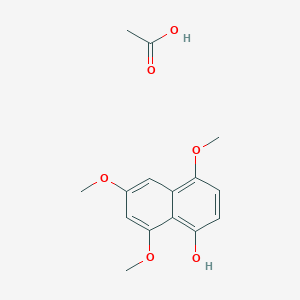


![9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one](/img/structure/B14411354.png)


![3-{2-[2-Ethoxy-1-propen-1-yl]-1,3-benzoxazol-3-ium-3-yl}-1-propanesulfonate](/img/structure/B14411370.png)
